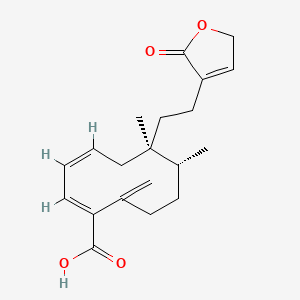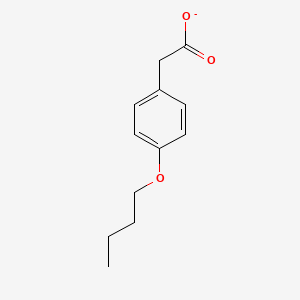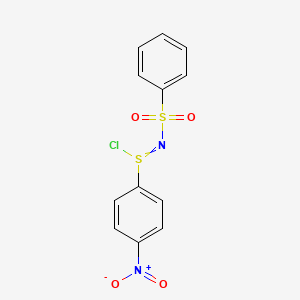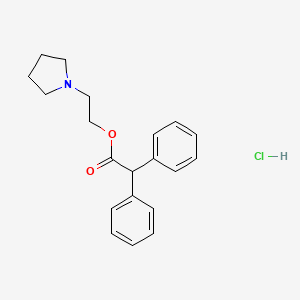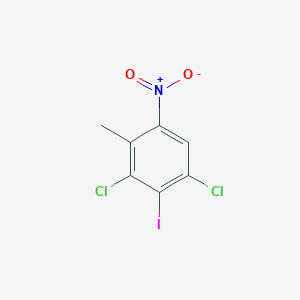
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂INO₂ It is a derivative of benzene, characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene typically involves multiple steps, including halogenation, nitration, and iodination of a benzene derivative. One common method involves the following steps:
Halogenation: Chlorination of a methyl-substituted benzene derivative to introduce chlorine atoms at the 1 and 3 positions.
Nitration: Nitration of the chlorinated compound to introduce a nitro group at the 5 position.
Iodination: Iodination of the nitrated compound to introduce an iodine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, iodine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogen atoms or functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.
Scientific Research Applications
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-methyl-5-nitrobenzene
- 1,3-Dichloro-2-iodo-5-nitrobenzene
- 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene
Uniqueness
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Properties
Molecular Formula |
C7H4Cl2INO2 |
|---|---|
Molecular Weight |
331.92 g/mol |
IUPAC Name |
1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3 |
InChI Key |
OAUDPZGZOZNUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


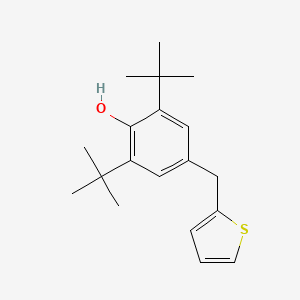
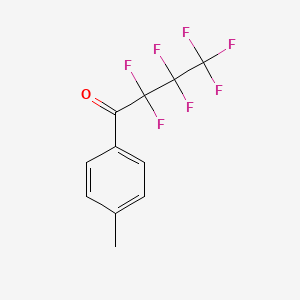
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
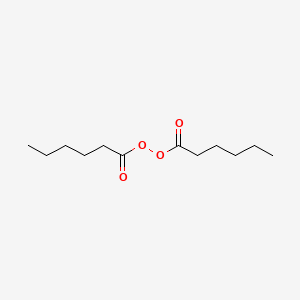
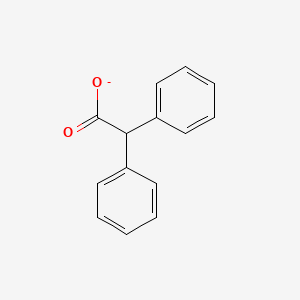

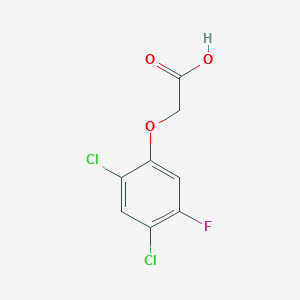

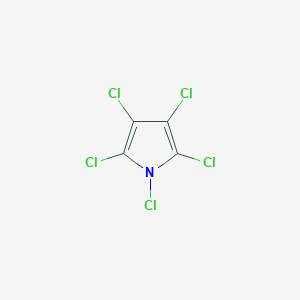
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
